molecular formula C30H22O10 B1180566 3,2'-Epilarixinol CAS No. 1207671-28-0

3,2'-Epilarixinol

Cat. No.: B1180566
CAS No.: 1207671-28-0
InChI Key:
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Description

The compound (2S,2’R,3R,3’S)-3’,4,5’,6-tetrahydroxy-2,2’-bis(4-hydroxyphenyl)spiro[2H-1-benzofuran-3,9’-3,4-dihydro-2H-furo[2,3-h]chromene]-8’-one is a complex organic molecule characterized by multiple hydroxyl groups and a spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,2’R,3R,3’S)-3’,4,5’,6-tetrahydroxy-2,2’-bis(4-hydroxyphenyl)spiro[2H-1-benzofuran-3,9’-3,4-dihydro-2H-furo[2,3-h]chromene]-8’-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Aldol Condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups.

    Cyclization Reactions: These reactions are crucial for forming the spiro structure of the compound.

    Hydroxylation: Introduction of hydroxyl groups at specific positions in the molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,2’R,3R,3’S)-3’,4,5’,6-tetrahydroxy-2,2’-bis(4-hydroxyphenyl)spiro[2H-1-benzofuran-3,9’-3,4-dihydro-2H-furo[2,3-h]chromene]-8’-one: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups.

    Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

(2S,2’R,3R,3’S)-3’,4,5’,6-tetrahydroxy-2,2’-bis(4-hydroxyphenyl)spiro[2H-1-benzofuran-3,9’-3,4-dihydro-2H-furo[2,3-h]chromene]-8’-one: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,2’R,3R,3’S)-3’,4,5’,6-tetrahydroxy-2,2’-bis(4-hydroxyphenyl)spiro[2H-1-benzofuran-3,9’-3,4-dihydro-2H-furo[2,3-h]chromene]-8’-one involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its biological activity, allowing it to act as an antioxidant by scavenging free radicals. Additionally, the compound may interact with specific enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2S,2’R,3R,3’S)-3’,4,5’,6-tetrahydroxy-2,2’-bis(4-hydroxyphenyl)spiro[2H-1-benzofuran-3,9’-3,4-dihydro-2H-furo[2,3-h]chromene]-8’-one lies in its specific spiro structure and the arrangement of hydroxyl groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(2S,2'R,3R,3'S)-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)spiro[2H-1-benzofuran-3,9'-3,4-dihydro-2H-furo[2,3-h]chromene]-8'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)26-21(36)11-18-19(34)12-23-25(27(18)40-26)30(29(37)39-23)24-20(35)9-17(33)10-22(24)38-28(30)14-3-7-16(32)8-4-14/h1-10,12,21,26,28,31-36H,11H2/t21-,26+,28-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDNBGULZNCSNB-PXRMNYBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=C1C(=CC3=C2C4(C(OC5=CC(=CC(=C54)O)O)C6=CC=C(C=C6)O)C(=O)O3)O)C7=CC=C(C=C7)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](OC2=C1C(=CC3=C2[C@]4([C@@H](OC5=CC(=CC(=C54)O)O)C6=CC=C(C=C6)O)C(=O)O3)O)C7=CC=C(C=C7)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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